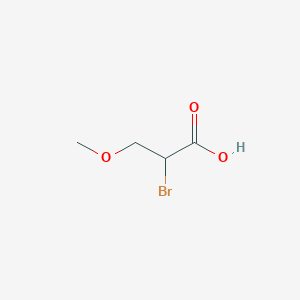

2-Bromo-3-methoxypropanoic acid

Description

Contextual Significance in Advanced Organic Synthesis

The significance of 2-Bromo-3-methoxypropanoic acid in advanced organic synthesis lies in its role as a versatile intermediate. Its bifunctional nature, possessing both a reactive bromine atom and a carboxylic acid group, allows for a variety of chemical transformations. This makes it a key starting material or intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. jocpr.comevitachem.com

One notable application is in the synthesis of Lacosamide, an anticonvulsant drug. A reported synthesis route involves the reaction of methyl 2,3-dibromopropionate with sodium methoxide (B1231860) to yield methyl 2-bromo-3-methoxypropanoate, which is then hydrolyzed to this compound. jocpr.com This acid is subsequently reacted with benzylamine (B48309) to form an amide, which undergoes further transformations to produce Lacosamide. jocpr.com This multi-step synthesis highlights the utility of this compound as a crucial precursor.

Evolution of Research Perspectives on its Reactivity and Applications

Initial research into this compound and its derivatives likely focused on fundamental reactivity studies, exploring the substitution and elimination reactions characteristic of alpha-bromo carboxylic acids. The presence of the methoxy (B1213986) group at the 3-position introduces an additional layer of complexity and potential for stereochemical control in these reactions.

Over time, the focus has shifted towards harnessing this reactivity for specific synthetic goals. For instance, the compound serves as a precursor for introducing the 2-amino-3-methoxypropanamide (B13310692) moiety into target molecules. jocpr.com The reaction with benzylamine, for example, demonstrates the displacement of the bromine atom by a nucleophile, a key step in building more elaborate structures. jocpr.com

The following table summarizes a key reaction involving this compound:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | Benzyl amine | N-benzyl-2-(benzylamino)-3-methoxy propanamide | 68.1% | jocpr.com |

This table is interactive. You can sort and filter the data.

Emerging Research Avenues and Challenges

Emerging research is likely to continue exploring the synthetic potential of this compound. This includes the development of new, more efficient synthetic routes to the acid itself and its derivatives. jocpr.com Furthermore, its application in the synthesis of novel compounds with potential therapeutic properties remains a significant area of interest. ambeed.comechemi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAODTDHXIDDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562123 | |

| Record name | 2-Bromo-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65090-78-0 | |

| Record name | 2-Bromo-3-methoxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65090-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Bromo 3 Methoxypropanoic Acid

Regioselective and Stereoselective Synthesis Protocols

The precise control over the arrangement of atoms (regiochemistry) and their spatial orientation (stereochemistry) is paramount in modern organic synthesis. For a molecule like 2-bromo-3-methoxypropanoic acid, which contains a chiral center at the C2 position, achieving such control is critical for its potential applications.

Transformation from 2,3-Dibromopropionic Acid Derivatives

A primary and logical pathway to this compound involves the regioselective substitution of a methoxy (B1213986) group onto a 2,3-dibromopropionic acid derivative. The most common precursor for this transformation is an ester, such as methyl 2,3-dibromopropionate.

The reaction proceeds via a nucleophilic substitution mechanism (SN2). A methoxide (B1231860) source, typically sodium methoxide (NaOMe) in methanol, is used as the nucleophile. The methoxide ion preferentially attacks the C3 position (the β-carbon) over the C2 position (the α-carbon). This regioselectivity is governed by electronic and steric factors. The α-carbon is directly attached to the electron-withdrawing carbonyl group of the ester, which makes the α-bromine less susceptible to substitution compared to the β-bromine.

The general transformation is as follows: Methyl 2,3-dibromopropionate reacts with one equivalent of sodium methoxide in methanol. The reaction is typically conducted at controlled temperatures to minimize side reactions, such as elimination. Following the substitution, the resulting methyl 2-bromo-3-methoxypropanoate is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

| Reactant | Reagent | Product | General Conditions |

| Methyl 2,3-dibromopropionate | 1. Sodium Methoxide (NaOMe) in Methanol | This compound | 1. Nucleophilic substitution at controlled temperature. 2. Subsequent ester hydrolysis. |

| 2,3-Dibromopropionic acid | 1. Esterification (e.g., with Methanol, H+) 2. NaOMe in Methanol 3. Hydrolysis | This compound | A multi-step sequence involving protection of the carboxylic acid, selective substitution, and deprotection. |

Enantioselective Pathways and Chiral Induction Strategies

Since the C2 carbon in this compound is a stereocenter, the synthesis from achiral precursors like 2,3-dibromopropionic acid results in a racemic mixture (an equal mixture of both enantiomers). The preparation of a single enantiomer requires enantioselective strategies. While specific literature for the asymmetric synthesis of this exact molecule is limited, general strategies can be applied.

One approach involves the use of a chiral auxiliary . A chiral alcohol could be used to form an ester with 2,3-dibromopropionic acid. The presence of the chiral auxiliary would direct the incoming methoxide nucleophile to one face of the molecule, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would yield the enantioenriched this compound.

Another advanced strategy is asymmetric catalysis . A chiral catalyst, such as a chiral Brønsted acid or a metal complex with a chiral ligand, could potentially be used to control the stereochemical outcome of the reaction nih.gov. For instance, an asymmetric bromination or methoxylation of a suitable α,β-unsaturated precursor could establish the desired stereocenter.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods, which combine chemical synthesis with biological catalysis, offer a powerful and green alternative for producing enantiopure compounds. For this compound, the most applicable strategy is the enzymatic kinetic resolution of its racemic ester form (e.g., methyl 2-bromo-3-methoxypropanoate).

In a kinetic resolution, an enzyme, typically a lipase (B570770) or an esterase, selectively catalyzes the reaction of one enantiomer of the racemic mixture while leaving the other unreacted wikipedia.org. For example, a lipase like Candida antarctica lipase B (CALB) or a lipase from Aspergillus niger could be used to selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid manchester.ac.uknih.gov.

The process would yield a mixture of the enantioenriched ester (the less reactive enantiomer) and the enantioenriched carboxylic acid (from the more reactive enantiomer). These two products can then be separated by standard chemical techniques, such as extraction. This method is widely used for the resolution of various α-halo esters and other chiral carboxylic acids nih.govnih.govmdpi.com. A more advanced version, dynamic kinetic resolution, involves the simultaneous racemization of the unreacted starting material, which can theoretically convert the entire racemic mixture into a single enantiomeric product core.ac.ukelectronicsandbooks.comrsc.org.

Innovative Synthetic Strategies and Process Optimization

Beyond traditional methods, modern synthetic chemistry focuses on developing more efficient, sustainable, and scalable processes.

Electrochemical Synthesis Applications for Related Bromo-acids

Electro-organic synthesis represents a greener alternative to conventional redox reactions by using electrons as "traceless" reagents, thereby avoiding stoichiometric chemical oxidants or reductants. While the direct electrochemical synthesis of this compound is not prominently documented, the principles are applicable to the synthesis of related bromo-acids.

Electrochemical methods are particularly effective for the bromofunctionalization of alkenes. For instance, an α,β-unsaturated acid or ester could be subjected to an electrochemical reaction in the presence of a simple bromide salt (e.g., NaBr or MgBr₂). At the anode, the bromide ion is oxidized to an electrophilic bromine species, which then reacts with the alkene. This in-situ generation of the reactive brominating agent is safer and more controlled than using molecular bromine. Such methods have been successfully used for bromolactonization and the synthesis of various organobromides.

High-Yield Synthesis Methodologies and Industrial Considerations

For a synthesis to be industrially viable, factors such as yield, cost of materials, safety, and simplicity of operation are paramount. The synthesis of α-bromo acids often utilizes the Hell-Volhard-Zelinskii reaction, which involves reacting a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) libretexts.orglibretexts.org. This method is robust but uses hazardous reagents.

For this compound, a high-yield synthesis would likely start from acrylic acid or its esters. A potential industrial route could involve:

Bromination: The addition of bromine across the double bond of acrylic acid to form 2,3-dibromopropionic acid. This process can be optimized to achieve high yields google.comgoogle.com.

Esterification: Conversion of the resulting dibromo-acid to its methyl ester, methyl 2,3-dibromopropionate.

Regioselective Methoxylation: The reaction with sodium methoxide, as described in section 2.1.1, to form methyl 2-bromo-3-methoxypropanoate.

Hydrolysis: Conversion of the ester to the final carboxylic acid product.

Detailed Mechanistic Investigations of 2 Bromo 3 Methoxypropanoic Acid Reactivity

Intramolecular Rearrangement Phenomena in Analogous Systems

While direct evidence for intramolecular rearrangements in 2-Bromo-3-methoxypropanoic acid itself is not extensively documented in readily available literature, the potential for such phenomena exists, particularly through neighboring group participation. In analogous systems, a neighboring group with lone pair electrons, such as the oxygen of the methoxy (B1213986) group, can act as an internal nucleophile.

This participation could involve the formation of a cyclic intermediate, such as a three-membered ring (an oxiranium ion intermediate), by attacking the adjacent carbon bearing the bromine atom. This intramolecular attack would displace the bromide ion and lead to a rearranged product upon subsequent nucleophilic attack. The likelihood of this pathway depends on the conformational flexibility of the molecule, allowing the methoxy group to assume a position suitable for backside attack on the C-Br bond.

Carboxylic Acid Functional Group Transformations and Reaction Mechanisms

The carboxylic acid moiety of this compound is a key site for a variety of chemical transformations, most notably esterification and amidation. These reactions proceed through well-established mechanistic pathways.

Esterification of this compound, for instance with an alcohol in the presence of an acid catalyst, typically follows the Fischer esterification mechanism. This involves the protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester. The kinetics of this reaction are influenced by the steric hindrance around the carboxylic acid and the alcohol, as well as the concentration of the acid catalyst.

Amidation reactions proceed via a similar pathway, where an amine acts as the nucleophile. However, due to the basicity of amines, they can react with the carboxylic acid to form an ammonium (B1175870) carboxylate salt. To achieve amide formation, the reaction often requires heating to drive off water or the use of coupling agents to activate the carboxylic acid. The rates of these reactions are dependent on the nucleophilicity of the amine and the reaction conditions employed.

A common strategy to facilitate esterification and amidation reactions is the conversion of the carboxylic acid into a more reactive intermediate, such as a mixed anhydride (B1165640). mdpi.com This can be achieved by reacting this compound with an acyl chloride or another acid anhydride in the presence of a base.

The resulting mixed anhydride is significantly more electrophilic than the parent carboxylic acid. This heightened reactivity allows for rapid reaction with even weak nucleophiles like alcohols and amines under milder conditions. The formation of a mixed anhydride as an activated derivative of a carboxylic acid provides a versatile method for preparing various esters and amides. mdpi.com The reaction proceeds through nucleophilic acyl substitution, where the incoming nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the displacement of a carboxylate leaving group.

Competing Elimination Pathways (E1, E2)

The reactivity of this compound in elimination reactions is governed by its structure as a secondary alkyl halide, which allows for competition between unimolecular (E1) and bimolecular (E2) elimination pathways. The outcome of the reaction—whether it proceeds via E1, E2, or a mix of both—is highly dependent on specific reaction conditions such as the strength of the base, the nature of the solvent, and the temperature. Both pathways lead to the formation of 2-methoxy-2-propenoic acid through the removal of hydrogen bromide (HBr).

E2 Mechanism

The E2 reaction is a one-step, or concerted, mechanism where the abstraction of a proton by a base occurs simultaneously with the departure of the bromide leaving group. masterorganicchemistry.com This pathway's rate is dependent on the concentration of both the substrate (this compound) and the base, making it a second-order reaction. masterorganicchemistry.comyoutube.com

Key characteristics for the E2 pathway in this context are:

Base Strength: A strong base, such as an alkoxide (e.g., sodium ethoxide) or hydroxide (B78521), is required to facilitate the E2 mechanism. pharmacareers.inlibretexts.org Strong bases are necessary to abstract the α-hydrogen in the concerted step. pharmacareers.in

Stereochemistry: The E2 mechanism has a strict stereochemical requirement. The hydrogen atom to be removed and the bromine leaving group must be in an anti-periplanar conformation. libretexts.org This alignment allows for the smooth transition of the C-H bond electrons to form the new π-bond as the C-Br bond breaks. masterorganicchemistry.com

Solvent: Polar aprotic solvents, like acetone (B3395972) or DMSO, can favor E2 reactions. These solvents solvate the cation of the base but not the anionic base itself, enhancing its basicity and reactivity. pharmacareers.in However, E2 reactions are often carried out in the conjugate acid of the alkoxide base (e.g., ethanol (B145695) for ethoxide), which is a polar protic solvent. docbrown.info

Substrate Factors: For this compound, the most acidic proton is that of the carboxylic acid. In the presence of a strong base, this will be deprotonated first to form a carboxylate. The actual E2 elimination would then proceed from this anionic intermediate. The electron-withdrawing nature of the carboxylate group increases the acidity of the α-hydrogen, potentially facilitating its abstraction by the base. There are no β-hydrogens on the C3 carbon due to the methoxy group, so elimination can only occur in one direction, yielding 2-methoxy-2-propenoic acid.

The mechanism proceeds as follows: a strong base abstracts the proton from the α-carbon (C2), while simultaneously the electrons from the C-H bond shift to form a double bond between C2 and C3, and the bromide ion departs. youtube.com

E1 Mechanism

The E1 reaction is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. lumenlearning.com The rate of this reaction is dependent only on the concentration of the substrate, making it a first-order process. masterorganicchemistry.com

Key characteristics for the E1 pathway are:

Base Strength: This pathway does not require a strong base; a weak base, such as water or an alcohol, is sufficient. pharmacareers.inlibretexts.org The base's role is to deprotonate the carbocation in the second, faster step.

Solvent: Polar protic solvents, such as water, alcohols, or carboxylic acids, strongly favor the E1 pathway because they can stabilize the carbocation intermediate through solvation. pharmacareers.inlumenlearning.com

Carbocation Intermediate: The initial step is the ionization of the C-Br bond to form a secondary carbocation at C2. The stability of this carbocation is a crucial factor. The adjacent carboxylic acid group is electron-withdrawing and would destabilize the carbocation, making the E1 pathway less favorable than for a simple secondary alkyl halide. However, the methoxy group at the β-position has lone pairs of electrons that could potentially offer some stabilization.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. masterorganicchemistry.com

The E1 mechanism involves the spontaneous dissociation of the bromide ion to form a planar secondary carbocation. In the second step, a weak base (often the solvent) removes the α-hydrogen to form the double bond of the final product, 2-methoxy-2-propenoic acid. lumenlearning.com Because the carbocation is planar, there is no specific stereochemical requirement for the orientation of the hydrogen to be removed. masterorganicchemistry.com

Detailed Research Findings

While specific kinetic data for this compound is not extensively published, the expected reaction outcomes can be predicted based on established principles of elimination reactions. The choice between E1 and E2 is a classic example of mechanistic competition controlled by reaction conditions.

| Factor | Favors E1 Pathway | Favors E2 Pathway | Relevance to this compound |

| Base | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., RO⁻, OH⁻) libretexts.org | A strong base like sodium ethoxide will promote E2, while a weak base like ethanol will favor E1. |

| Solvent | Polar Protic (e.g., H₂O, CH₃OH) pharmacareers.in | Polar Aprotic (e.g., Acetone, DMSO) pharmacareers.in | The use of a good ionizing solvent is critical for stabilizing the carbocation intermediate in the E1 pathway. |

| Substrate | 3° > 2° lumenlearning.com | 3° > 2° > 1° | As a 2° halide, it can undergo both, but the electron-withdrawing -COOH group may disfavor E1 by destabilizing the carbocation. |

| Kinetics | First-order: rate = k[Substrate] masterorganicchemistry.com | Second-order: rate = k[Substrate][Base] youtube.com | The reaction rate's dependence on base concentration is a key experimental diagnostic for the operative mechanism. |

| Stereochemistry | No specific requirement lumenlearning.com | Requires anti-periplanar geometry libretexts.org | The molecule must adopt a specific conformation for the E2 reaction to occur efficiently. |

Stereochemical Control and Chiral Applications of 2 Bromo 3 Methoxypropanoic Acid

Inherent Chirality and Stereoisomeric Considerations

2-Bromo-3-methoxypropanoic acid possesses a single stereocenter at the second carbon (C2), the carbon atom to which the bromine atom is attached. Due to this chiral center, the molecule is not superimposable on its mirror image and exists as a pair of enantiomers: (R)-2-bromo-3-methoxypropanoic acid and (S)-2-bromo-3-methoxypropanoic acid.

The spatial arrangement of the four different groups (bromo, methoxyethyl, carboxyl, and hydrogen) around this central carbon dictates the absolute configuration of each enantiomer. This stereochemistry is of paramount importance in the molecule's application in asymmetric synthesis, as the biological activity and physical properties of resulting chiral products are often dependent on obtaining a single, specific enantiomer. The use of enantiomerically pure this compound as a starting material allows for the transfer of chirality, enabling the synthesis of target compounds with a high degree of stereochemical precision.

Resolution Techniques for Enantiomeric Separation

For applications requiring stereochemical purity, the racemic mixture of this compound, often obtained from non-stereoselective synthesis, must be separated into its individual enantiomers. This process is known as chiral resolution.

One of the most common and effective methods for the resolution of racemic carboxylic acids is diastereomeric salt formation . This technique involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt precipitates from the solution, is isolated, and then acidified to regenerate the enantiomerically pure carboxylic acid. A similar process can be used to isolate the other enantiomer from the remaining solution (mother liquor).

While specific resolution data for this compound is not detailed in readily available literature, this classical method is widely applied to analogous compounds. For instance, racemic 2-arylpropionic acids are routinely separated by forming diastereomeric salts with chiral amines. chemicalforums.com Similarly, other functionalized propanoic acids have been resolved using this approach. evitachem.com

Alternatively, chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), can be employed for the analytical or preparative scale separation of enantiomers. These methods provide excellent separation based on the differential interaction of the enantiomers with the chiral environment of the column.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Class | Examples |

|---|---|

| Chiral Amines | (R)- or (S)-α-Methylbenzylamine |

| (R)- or (S)-1-Phenylethylamine | |

| Brucine | |

| Strychnine |

Utility as a Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure (R)- or (S)-2-bromo-3-methoxypropanoic acid is a versatile chiral building block. Its value stems from the presence of multiple functional groups—a carboxylic acid, a reactive α-bromo substituent, and a methoxy (B1213986) ether—which can be selectively manipulated to construct more complex chiral molecules. The bromine atom, in particular, serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the stereospecific introduction of a wide range of functionalities at the C2 position.

A significant application of this compound is in the synthesis of non-proteinogenic α-amino acids and their derivatives. The α-bromo group can be displaced by a nitrogen-containing nucleophile, such as ammonia (B1221849) or an amine, to form the crucial α-amino group with inversion of stereochemistry (an SN2 reaction).

This strategy is exemplified in a patented process for the preparation of an intermediate for the anticonvulsant drug Lacosamide. In this synthesis, this compound is a key starting material that is converted into (R)-2-acetamido-N-benzyl-3-methoxypropionamide. The sequence involves the reaction of the acid with a halogenating agent followed by amidation with benzylamine (B48309), and subsequent displacement of the bromine with an acetate (B1210297) group which is then converted to the desired amine. The resolution of a downstream intermediate is a key step in obtaining the final enantiomerically pure drug.

The direct product of substituting the bromine with an amino group is 2-amino-3-methoxypropanoic acid, a derivative of the amino acid serine. This highlights the role of the parent bromo acid as a direct precursor to valuable chiral amino acid structures.

Table 2: Exemplary Synthetic Steps for an Amino Acid Derivative

| Step | Reactants | Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | This compound, Thionyl chloride | 2-Bromo-3-methoxypropanoyl chloride | Activation of carboxylic acid | |

| 2 | 2-Bromo-3-methoxypropanoyl chloride, Benzylamine | 2-Bromo-N-benzyl-3-methoxypropionamide | Amide formation |

While direct cyclization of this compound itself is not widely reported, its primary role as a precursor to chiral α-amino acid derivatives makes it a gateway to the synthesis of numerous stereodefined heterocyclic systems. Chiral α-amino acids are fundamental building blocks for a vast array of heterocycles, particularly those containing nitrogen.

For instance, the synthesized 2-amino-3-methoxypropanoic acid can be utilized in peptide synthesis. Through intramolecular or intermolecular condensation reactions, these amino acid units can form cyclic structures such as:

Diketopiperazines: Cyclic dipeptides formed from the condensation of two amino acid molecules.

Lactams: Cyclic amides, which can be formed if the amino acid derivative contains a secondary functional group capable of cyclizing with the amine or carboxyl group.

Oxazolidinones: Important chiral auxiliaries and components of bioactive molecules, which can be synthesized from amino acid precursors.

Therefore, the utility of this compound in this context is as a foundational chiral synthon. By providing access to enantiomerically pure α-amino-β-methoxy acids, it enables the subsequent construction of a diverse range of complex, stereochemically defined heterocyclic frameworks that are of significant interest in medicinal chemistry and materials science.

Advanced Derivatization and Chemical Transformations of 2 Bromo 3 Methoxypropanoic Acid

Strategic Modifications at the Bromine Position

The bromine atom at the C-2 position is a key functional handle for introducing molecular diversity. Its susceptibility to both nucleophilic displacement and cross-coupling reactions makes it a focal point for strategic modifications.

The carbon-bromine bond in 2-bromo-3-methoxypropanoic acid is polarized, rendering the alpha-carbon electrophilic and susceptible to attack by nucleophiles. This facilitates halogen displacement reactions, a fundamental class of transformations in organic chemistry. chemguide.co.uksavemyexams.comchemguide.co.uk The reaction typically proceeds via an S(_N)2 mechanism, especially with primary and secondary alkyl halides, where the nucleophile attacks the carbon atom, and the bromide ion departs as a leaving group. chemguide.co.uklibretexts.org

A variety of nucleophiles can be employed to displace the bromine atom, leading to the formation of a wide array of derivatives. For instance, reaction with hydroxide (B78521) ions yields the corresponding α-hydroxy acid, while alkoxides can be used to introduce different alkoxy groups. Amines, both primary and secondary, can react to form α-amino acids, which are fundamental components of peptides and proteins. Thiolates can also be used to introduce sulfur-containing functionalities. The efficiency of these reactions is often influenced by the strength of the nucleophile, the reaction solvent, and the temperature.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Product | Significance of Transformation |

|---|---|---|

| Hydroxide (OH⁻) | 2-Hydroxy-3-methoxypropanoic acid | Introduction of a hydroxyl group, a versatile functional group for further transformations. |

| Azide (N₃⁻) | 2-Azido-3-methoxypropanoic acid | Precursor to α-amino acids through reduction. |

| Cyanide (CN⁻) | 2-Cyano-3-methoxypropanoic acid | Adds a carbon atom and can be hydrolyzed to a dicarboxylic acid. |

| Thiolate (RS⁻) | 2-(Alkylthio)-3-methoxypropanoic acid | Formation of sulfur-containing amino acid analogues. |

The reactivity of halogens in displacement reactions is a well-established trend in organic chemistry, with the ease of displacement following the order I > Br > Cl > F. savemyexams.comrsc.orgyoutube.comsavemyexams.com This trend is attributed to the bond strength between the carbon and the halogen atom.

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds. The bromine atom in this compound can participate in such reactions, allowing for the introduction of various organic fragments. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for this purpose.

In a typical Suzuki coupling, the bromo compound is reacted with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond between the alpha-carbon of the propanoic acid and the organic group from the organoboron reagent. Similarly, the Heck reaction allows for the coupling of the bromo derivative with an alkene, while the Sonogashira reaction facilitates coupling with a terminal alkyne. These reactions provide access to a wide range of derivatives with extended carbon skeletons.

Synthetic Manipulations of the Methoxy (B1213986) Moiety

The methoxy group at the C-3 position, while generally stable, can be synthetically manipulated. The most common transformation is O-demethylation, which converts the methoxy group into a hydroxyl group. chem-station.com This transformation is significant as it unmasks a reactive functional group that can be used for further derivatization.

Several reagents are known to effect O-demethylation. Boron tribromide (BBr(_3)) is a powerful Lewis acid that readily cleaves methyl ethers, even at low temperatures. chem-station.com The reaction proceeds through the formation of an oxonium ion intermediate, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Other reagents, such as aluminum chloride (AlCl(_3)) and strong protic acids like 47% hydrobromic acid (HBr), can also be used, often requiring higher temperatures. chem-station.com The choice of reagent depends on the presence of other functional groups in the molecule to avoid unwanted side reactions.

The selective demethylation of methoxy groups is a crucial strategy in the synthesis of natural products and other complex molecules. For instance, chemo- and regioselective demethylation of 2-bromo-α-resorcylic acid derivatives has been achieved using alkylthiolate salts. uqar.caresearchgate.net

Interconversion of Carboxylic Acid to Ester, Amide, and Other Functionalities

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and it can be readily converted into a variety of other functionalities. youtube.com

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid. Alternatively, reaction with diazomethane (B1218177) or other alkylating agents can also yield esters. researchgate.net The resulting esters, such as methyl 2-bromo-3-methoxypropanoate, are often used as intermediates in further synthetic steps. chemsynthesis.comchemicalbook.com

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting amides are important structural motifs in many biologically active molecules. The synthesis of N-pyridinylamides has been achieved through oxidative amidation. researchgate.net

Other Transformations: Beyond esters and amides, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). It can also be converted into an acyl halide, which is a highly reactive intermediate for the synthesis of other derivatives.

Table 2: Key Transformations of the Carboxylic Acid Group

| Reagent/Condition | Product Functional Group | Reaction Type |

|---|---|---|

| Alcohol (ROH), Acid Catalyst | Ester (-COOR) | Esterification |

| Amine (RNH₂), Coupling Agent | Amide (-CONHR) | Amidation |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Reduction |

| Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | Halogenation |

Translational Research: Applications in Complex Molecule Synthesis

Pivotal Role in Pharmaceutical Intermediate Synthesis

The utility of 2-bromo-3-methoxypropanoic acid is most prominently demonstrated in the pharmaceutical industry, where it serves as a key precursor for the synthesis of active pharmaceutical ingredients (APIs). Its structure is particularly suited for the construction of functionalized amino acid derivatives.

This compound is a crucial intermediate in several synthetic routes to Lacosamide, an anticonvulsant drug used for treating epilepsy. google.comgoogleapis.com In these processes, the carboxylic acid group of this compound is typically activated and then reacted with benzylamine (B48309) to form the corresponding amide, N-benzyl-2-bromo-3-methoxypropionamide. google.com This intermediate is then further processed to introduce the amino group and subsequently acetylated to yield the final Lacosamide product. google.comgoogle.com

One patented method highlights the synthesis of Lacosamide starting from this compound. google.com The process involves condensation with benzylamine after activation with ethyl chloroformate, followed by a substitution reaction with ammonia (B1221849) and then acetylation. google.com The resulting racemic mixture is then separated to isolate the desired (R)-enantiomer, which is Lacosamide. google.com

Another approach involves obtaining this compound from less expensive starting materials like 2,3-dibromopropionic acid esters. google.com For instance, 2,3-dibromo methyl propionate (B1217596) can be reacted with sodium methoxide (B1231860) to produce 2-bromo-3-methoxy methyl propionate, which is then hydrolyzed to this compound. google.com This acid is noted to provide the subsequent amide intermediate in higher yield and purity compared to its chlorinated counterpart. google.com

The synthesis of Lacosamide's analogues and the resolution of its enantiomers also rely on intermediates derived from this bromo acid. The development of methods to produce optically pure (R)-N-benzyl-2-amino-3-methoxypropionamide, a key precursor to Lacosamide, often starts from racemic N-benzyl-2-amino-3-methoxypropionamide, which can be synthesized using this compound. google.com

Table 1: Key Intermediates in Lacosamide Synthesis from this compound

| Intermediate Compound | Formula | Role in Synthesis |

|---|---|---|

| N-benzyl-2-bromo-3-methoxypropionamide | C11H14BrNO2 | Formed by the amidation of this compound with benzylamine. google.com |

| (R)-N-benzyl-2-amino-3-methoxypropionamide | C11H16N2O2 | The direct precursor to Lacosamide, obtained after amination and resolution. google.com |

| Lacosamide | C13H18N2O3 | The final active pharmaceutical ingredient, formed after acetylation of the amino group. googleapis.com |

Beyond its role in Lacosamide synthesis, the chemical reactivity of this compound makes it a versatile starting material for other potential drug candidates. Its structure is a synthon for O-methyl-serine derivatives, which are of interest in medicinal chemistry. The ability to perform nucleophilic substitution at the bromine-bearing carbon and to modify the carboxylic acid group allows for the creation of a diverse library of molecules. While specific examples of other marketed drugs derived from this compound are not as prominent as Lacosamide, its utility in creating functionalized amino acid structures suggests its potential in developing new therapeutic agents.

Potential Applications in Agrochemical and Polymer Science

The application of this compound extends beyond pharmaceuticals into other areas of chemical science, although research in these fields is less developed.

In agrochemical science , compounds containing bromo-alkanoic acid motifs can serve as building blocks for pesticides and herbicides. The reactivity of the carbon-bromine bond allows for the introduction of various functional groups that can impart biological activity. While specific, large-scale applications of this compound in agrochemicals are not widely documented, its structural similarity to other synthetic intermediates used in this industry suggests its potential. For example, related bromo-propionic acid derivatives are used in the synthesis of various biologically active compounds.

In polymer science , dicarboxylic acids and their derivatives are fundamental monomers for producing polyesters and polyamides. Although this compound is a monocarboxylic acid, it could be chemically modified to create bifunctional monomers suitable for polymerization. The presence of the methoxy (B1213986) and bromo groups could be exploited to synthesize specialty polymers with unique properties, such as flame resistance (due to bromine) or altered polarity and solubility (due to the methoxy group). However, the use of this specific compound in polymer science remains a niche area with potential for future exploration rather than a current industrial application.

Computational and Analytical Approaches in 2 Bromo 3 Methoxypropanoic Acid Research

Computational Chemistry for Structural and Conformational Analysis

Computational chemistry serves as a powerful tool for investigating the three-dimensional structure and conformational landscape of molecules like 2-bromo-3-methoxypropanoic acid. The presence of a chiral center at the second carbon, along with rotatable bonds, gives rise to various possible conformers.

Density Functional Theory (DFT) is a commonly employed method for geometry optimization and conformational analysis. nih.gov By calculating the potential energy surface as a function of dihedral angles, the most stable conformations can be identified. For carboxylic acids, the syn and anti conformations of the carboxyl group are of particular interest, with the syn conformer, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, generally being more stable. nih.govnih.gov The energetic barrier between these conformers can also be calculated, providing insight into the molecule's flexibility. nih.gov

The interplay of steric and electronic effects dictates the preferred spatial arrangement of the substituents. The bulky bromine atom and the methoxy (B1213986) group will influence the torsional angles along the C2-C3 bond to minimize steric hindrance. Computational models can predict key geometrical parameters for the most stable conformer. While specific experimental data for this compound is scarce, theoretical calculations for analogous bromo-substituted and methoxy-substituted acids provide expected values. researchgate.net

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.95 Å |

| C-O (methoxy) Bond Length | ~1.43 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (hydroxyl) Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-Br Bond Angle | ~112° |

| O=C-O Bond Angle | ~123° |

Note: These values are estimations based on computational studies of structurally similar compounds.

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are instrumental in predicting the likely reaction pathways for this compound. beilstein-journals.orgspectrabase.com These calculations can model the transition states of potential reactions, allowing for the determination of activation energies and reaction rates. This predictive power is invaluable for designing synthetic routes and understanding the chemical behavior of the molecule.

For this compound, several reaction types can be computationally investigated:

Nucleophilic Substitution: The bromine atom can be displaced by a nucleophile. Quantum chemical calculations can help determine whether the reaction proceeds via an SN1 or SN2 mechanism by modeling the energies of the respective intermediates and transition states.

Elimination Reactions: Treatment with a base could lead to the elimination of HBr to form an unsaturated methoxypropanoic acid. Computational models can predict the regioselectivity and stereoselectivity of such eliminations.

Reactions of the Carboxylic Acid Group: Esterification, amidation, or reduction of the carboxylic acid can be modeled to understand the reaction energetics and the influence of the adjacent substituents on the reactivity of the carboxyl group.

Decarbonylation: The cleavage of the C-C bond to release carbon monoxide is another potential reaction pathway that can be studied using DFT calculations to elucidate the mechanism and identify potential catalysts. acs.org

By mapping the potential energy surface, researchers can identify the lowest energy reaction pathways, providing a theoretical foundation for experimental investigations. beilstein-journals.orgspectrabase.com

Advanced Spectroscopic and Chromatographic Characterization Methods

The definitive identification and characterization of this compound rely on a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure.

1H NMR: The proton spectrum would be expected to show distinct signals for the methoxy group protons, the proton on the bromine-bearing carbon, the methylene (B1212753) protons adjacent to the methoxy group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would provide crucial information about the connectivity of the atoms. For example, the proton at C2 would likely appear as a multiplet due to coupling with the C3 protons. docbrown.infospectrabase.com

13C NMR: The carbon spectrum would show four distinct signals corresponding to the four carbon atoms in different chemical environments (carbonyl, C-Br, C-O, and methoxy). The chemical shifts would be indicative of the electronic environment of each carbon atom. spectrabase.com

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted 1H NMR Shift (ppm) | Predicted 13C NMR Shift (ppm) |

| COOH | 10-13 | 170-175 |

| CH-Br | 4.0-4.5 | 45-55 |

| CH2-O | 3.5-4.0 | 70-80 |

| O-CH3 | 3.3-3.6 | 55-60 |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups. The exact values will depend on the solvent and other experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) could be employed. The mass spectrum would be expected to show a molecular ion peak and characteristic isotopic peaks due to the presence of bromine (79Br and 81Br in nearly equal abundance). nist.gov Fragmentation patterns, such as the loss of HBr, COOH, or CH3O, would further aid in structure confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups present in the molecule. Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm-1), a sharp C=O stretch from the carbonyl group (around 1700-1725 cm-1), and C-O and C-Br stretching vibrations at lower wavenumbers.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, would be essential for separating the enantiomers of this compound and assessing its enantiomeric purity. Gas chromatography could also be used, potentially after derivatization of the carboxylic acid to a more volatile ester.

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Innovations in Synthesis

The future synthesis of 2-Bromo-3-methoxypropanoic acid and its derivatives is likely to be heavily influenced by the principles of green and sustainable chemistry. Traditional methods for the α-bromination of carboxylic acids, such as the Hell-Volhard-Zelinsky reaction, often involve harsh reagents like phosphorus tribromide and elemental bromine, which pose significant environmental and safety concerns. manac-inc.co.jplibretexts.orgfiveable.me Future research will likely focus on developing more benign and efficient synthetic protocols.

Innovations in this area could include:

Catalytic Bromination: The development of catalytic systems that can achieve selective α-bromination would be a significant advancement. This could involve the use of transition metal catalysts or organocatalysts that can operate under milder conditions and with higher atom economy.

In Situ Reagent Generation: Methods that generate the brominating agent in situ from safer precursors, such as the use of sodium bromide with an oxidant like hydrogen peroxide in an acidic aqueous medium, could offer a greener alternative to using elemental bromine directly. tandfonline.com

Flow Chemistry: The use of continuous flow reactors can offer enhanced safety, better reaction control, and easier scalability for the synthesis of this compound. Flow chemistry can also facilitate the use of hazardous reagents in a more contained and controlled manner.

Bio-catalysis: The exploration of enzymatic pathways for the selective halogenation of carboxylic acids is a nascent but promising field. While challenging, the development of an enzyme capable of catalyzing the α-bromination of a methoxy-substituted propanoic acid would represent a major breakthrough in green synthesis.

A comparison of traditional versus potential green synthetic approaches is outlined in Table 1.

| Parameter | Traditional Synthesis (e.g., Hell-Volhard-Zelinsky) | Potential Green Synthesis |

| Brominating Agent | Elemental Bromine (Br₂) | In situ generated bromine (e.g., NaBr/H₂O₂) |

| Catalyst/Reagent | Stoichiometric Phosphorus Tribromide (PBr₃) | Catalytic amounts of a transition metal or organocatalyst |

| Solvent | Often chlorinated solvents | Water, supercritical CO₂, or biodegradable solvents |

| Safety Concerns | Use of highly corrosive and toxic reagents | Milder reagents and reaction conditions |

| Waste Generation | Significant generation of hazardous waste | Reduced waste through higher atom economy and catalysis |

Exploration of Novel Pharmacological and Material Science Applications

The structural motifs within this compound suggest potential applications in both pharmacology and material science, which are currently underexplored.

Pharmacological Applications

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.nethumanjournals.com While this compound is not an aryl derivative, the propanoic acid backbone is a key pharmacophore. The introduction of the α-bromo and β-methoxy groups could modulate its biological activity in several ways:

Enzyme Inhibition: The electrophilic nature of the carbon bearing the bromine atom could allow for covalent interactions with nucleophilic residues in the active sites of enzymes, potentially leading to irreversible inhibition. This could be explored in the context of enzymes involved in inflammation or other disease processes.

Metabolic Stability: The methoxy (B1213986) group can influence the metabolic stability of a molecule, potentially leading to a more favorable pharmacokinetic profile. nih.gov

Chirality and Receptor Binding: The chiral center at the α-carbon means that the enantiomers of this compound could exhibit different pharmacological activities, a common feature in many drugs.

Future research could involve screening this compound and its analogues against a panel of biological targets, including those relevant to inflammation, infectious diseases, and metabolic disorders.

Material Science Applications

The carboxylic acid group is a versatile functional handle for modifying the surfaces of materials. Carboxylic acids can be used to functionalize metal oxides, nanoparticles, and polymers, altering their surface properties such as hydrophilicity, charge, and reactivity. researchgate.net

Potential applications in material science include:

Surface Modification: this compound could be used to create functional surfaces. The carboxylic acid can anchor the molecule to a substrate, while the bromo and methoxy groups present opportunities for further chemical modification.

Polymer Synthesis: The molecule could serve as a monomer or a functional initiator in polymer synthesis. The bromo group, for instance, could act as an initiation site for atom transfer radical polymerization (ATRP).

Integration with Automated Synthesis and High-Throughput Experimentation

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds. bmglabtech.com The future exploration of this compound and its analogues would be significantly accelerated by the integration of automated synthesis and high-throughput experimentation (HTE).

Automated synthesis platforms can be programmed to perform multi-step reactions, purifications, and analyses with minimal human intervention. unimi.itchemrxiv.org This would allow for the rapid generation of a library of derivatives of this compound, where the bromo and methoxy groups are systematically varied or replaced with other functionalities.

Once a library of analogues is synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activity or material properties. nih.govnih.gov For example, in a drug discovery context, an HTS campaign could test thousands of compounds for their ability to inhibit a specific enzyme or bind to a particular receptor. youtube.com The combination of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate the pace of research.

The potential workflow for the accelerated discovery of bioactive analogues is depicted in Table 2.

| Stage | Technology | Objective |

| 1. Design | Computational Modeling | In silico design of a virtual library of this compound analogues with predicted activity. |

| 2. Synthesis | Automated Synthesis Platform | Rapid, parallel synthesis of the designed library of compounds. |

| 3. Screening | High-Throughput Screening (HTS) | Rapidly screen the synthesized library against a biological target to identify "hits". |

| 4. Analysis | Data Analysis Software | Analyze the structure-activity relationship (SAR) data from the HTS. |

| 5. Iteration | - | Use the SAR data to design a new generation of more potent and selective analogues for the next cycle. |

Advanced Computational Design of Tailored Analogues

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. nih.gov For a molecule like this compound, these techniques can be used to predict its properties, understand its potential interactions with biological targets, and design novel analogues with enhanced characteristics.

Future research in this area would likely involve:

In Silico Screening: Before any laboratory synthesis is undertaken, large virtual libraries of compounds based on the this compound scaffold can be screened against the three-dimensional structures of known biological targets. rsc.orgnih.gov This can help to prioritize which analogues are most likely to be active and are therefore the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues has been synthesized and tested, QSAR models can be developed to correlate their chemical structures with their observed biological activities or properties. researchgate.net These models can then be used to predict the activity of yet-to-be-synthesized compounds.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of this compound and its analogues in different environments, such as in the binding pocket of a protein. This can help to understand the key interactions that are responsible for its biological activity and to design modifications that can enhance these interactions.

The application of these computational methods will be crucial for the rational design of tailored analogues of this compound with optimized properties for specific applications, be it in medicine or materials science.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-bromo-3-methoxypropanoic acid?

- Methodological Answer : A common approach involves nucleophilic substitution or ester hydrolysis. For example, reacting 3-bromopropanoic acid with methoxide under controlled alkaline conditions (e.g., NaOH in aqueous reflux) can introduce the methoxy group. Post-reaction, acidification and extraction with ethyl acetate (EtOAc) followed by brine washing and anhydrous Na₂SO₄ drying are recommended for purification . Precursor availability, such as 1-bromo-3-methoxypropane, may also influence route selection .

Q. How can researchers purify this compound to >95% purity for analytical studies?

- Methodological Answer : Liquid-liquid extraction (e.g., EtOAc/water partitioning) effectively removes unreacted starting materials. For higher purity, column chromatography using silica gel with a gradient eluent (e.g., hexane/EtOAc) is advised. High-performance liquid chromatography (HPLC) with UV detection (≥95% LC/MS-UV purity) is standard for validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms methoxy (-OCH₃) and bromine substitution patterns.

- LC/MS-UV : Validates molecular weight (e.g., 183.01 g/mol) and purity .

- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functional groups.

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the yield of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency. Reflux (100–120°C) optimizes reaction kinetics, but excessive heat may promote elimination byproducts. Kinetic monitoring via TLC or in-situ IR is recommended to balance yield and side reactions .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : The compound is prone to hydrolysis under humid conditions. Store in anhydrous environments at 0–6°C in amber vials to prevent photodegradation. Periodic purity checks via HPLC are advised, especially after long-term storage .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density functional theory (DFT) calculations evaluate charge distribution and transition states. Parameters like the electrophilicity index or Fukui functions identify reactive sites (e.g., bromine as a leaving group). Software such as Gaussian or ORCA can model SN2 vs. elimination pathways .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected stereochemistry)?

- Methodological Answer : Reproduce experiments under strictly controlled conditions (solvent purity, inert atmosphere). Cross-validate using alternative characterization methods (e.g., X-ray crystallography vs. NOESY for stereochemistry). Transparent reporting of raw data and error margins aligns with open science principles .

Q. How does this compound interact with biological targets (e.g., enzymes)?

- Methodological Answer : In-vitro assays (e.g., enzyme inhibition studies) require pH-adjusted buffers (pH 7.4) to maintain solubility. Molecular docking simulations (AutoDock Vina) predict binding affinities to active sites. Radiolabeled analogs (³H/¹⁴C) can track metabolic pathways .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis.

- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.